

Using MitoTracker Green FM in Confocal Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: *mitoTracker Green FM*

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Introduction

MitoTracker Green FM is a fluorescent dye used for staining mitochondria in live cells.[1][2] This cell-permeant probe selectively accumulates in mitochondria, where it covalently binds to mitochondrial proteins via their free thiol groups of cysteine residues.[3][4] A key feature of **MitoTracker Green FM** is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass.[5][6] The dye exhibits low fluorescence in aqueous solutions and becomes brightly fluorescent upon accumulation in the lipid environment of the mitochondria, resulting in a low background signal.[7][8] It has an excitation maximum at approximately 490 nm and an emission maximum at around 516 nm.[2][8] **MitoTracker Green FM** is designed for live-cell imaging applications as its fluorescence is not well-retained after fixation with aldehydes.[9][10]

Core Applications

- **Visualization of Mitochondrial Morphology:** Enables high-resolution imaging of mitochondrial structure, distribution, and dynamics in living cells.[11]
- **Assessment of Mitochondrial Mass:** As its accumulation is largely independent of membrane potential, it can be used to quantify mitochondrial content within cells.[5][12]

- Cell Health and Viability Assays: Changes in mitochondrial mass and morphology can be indicative of cellular stress or apoptosis.[\[11\]](#)[\[13\]](#)
- Co-localization Studies: Can be used in conjunction with other fluorescent probes to investigate the spatial relationship of mitochondria with other organelles or proteins.

Quantitative Data Summary

The following tables provide a summary of the key spectral properties and typical experimental parameters for using **MitoTracker Green FM**.

Spectral Properties	Wavelength (nm)
Excitation Maximum	490 [14]
Emission Maximum	516 [2]
Recommended Laser Line	488 nm [14]
Recommended Emission Filter	500-550 nm [15]

Experimental Parameters	Recommended Range	Notes
Stock Solution Concentration	1 mM in high-quality DMSO[2][9]	Prepare by dissolving 50 µg of lyophilized solid in 74.4 µL of DMSO.[2][9] Store at -20°C, protected from light, for up to 2 weeks.[2][9] Avoid freeze-thaw cycles.[2][9]
Working Concentration	20 - 500 nM[3][16]	Optimal concentration may vary depending on the cell type and experimental conditions. A typical starting range is 100-400 nM.[2][9]
Incubation Time	15 - 45 minutes[17]	A common incubation period is 15-30 minutes at 37°C.[2][9]
Incubation Temperature	37°C[2][9]	Maintain normal cell culture conditions during incubation.

Experimental Protocols

I. Reagent Preparation

1. Preparation of 1 mM **MitoTracker Green FM** Stock Solution: a. Allow the vial of lyophilized **MitoTracker Green FM** (50 µg) to warm to room temperature before opening.[18] b. Add 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 1 mM stock solution.[2][9] c. Mix thoroughly by vortexing until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][9] The stock solution is stable for up to two weeks when stored properly.[2][9]

2. Preparation of Staining Solution: a. On the day of the experiment, thaw an aliquot of the 1 mM stock solution. b. Dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired working concentration (typically between 100-400 nM).[2][9] For example, to make a 200 nM working solution in 1 mL of media, add 0.2 µL of the 1 mM stock solution. c. Pre-warm the staining solution to 37°C before adding it to the cells.[10]

II. Staining Protocol for Adherent Cells

- Culture adherent cells on sterile coverslips or in glass-bottom dishes suitable for confocal microscopy.
- When cells reach the desired confluency, remove the culture medium.
- Add the pre-warmed staining solution containing **MitoTracker Green FM** to the cells, ensuring the entire surface is covered.[\[10\]](#)
- Incubate the cells for 15-30 minutes at 37°C under normal cell culture conditions (e.g., in a CO2 incubator).[\[2\]](#)[\[9\]](#)
- After incubation, gently remove the staining solution.
- Wash the cells twice with a pre-warmed, serum-free medium or buffer to remove any excess dye.[\[3\]](#)
- Add fresh, pre-warmed medium to the cells. To reduce background fluorescence, phenol red-free medium can be used for imaging.[\[2\]](#)[\[9\]](#)
- Proceed with live-cell imaging on the confocal microscope. Note: Do not fix the cells, as this will quench the **MitoTracker Green FM** signal.[\[2\]](#)[\[9\]](#)

III. Staining Protocol for Suspension Cells

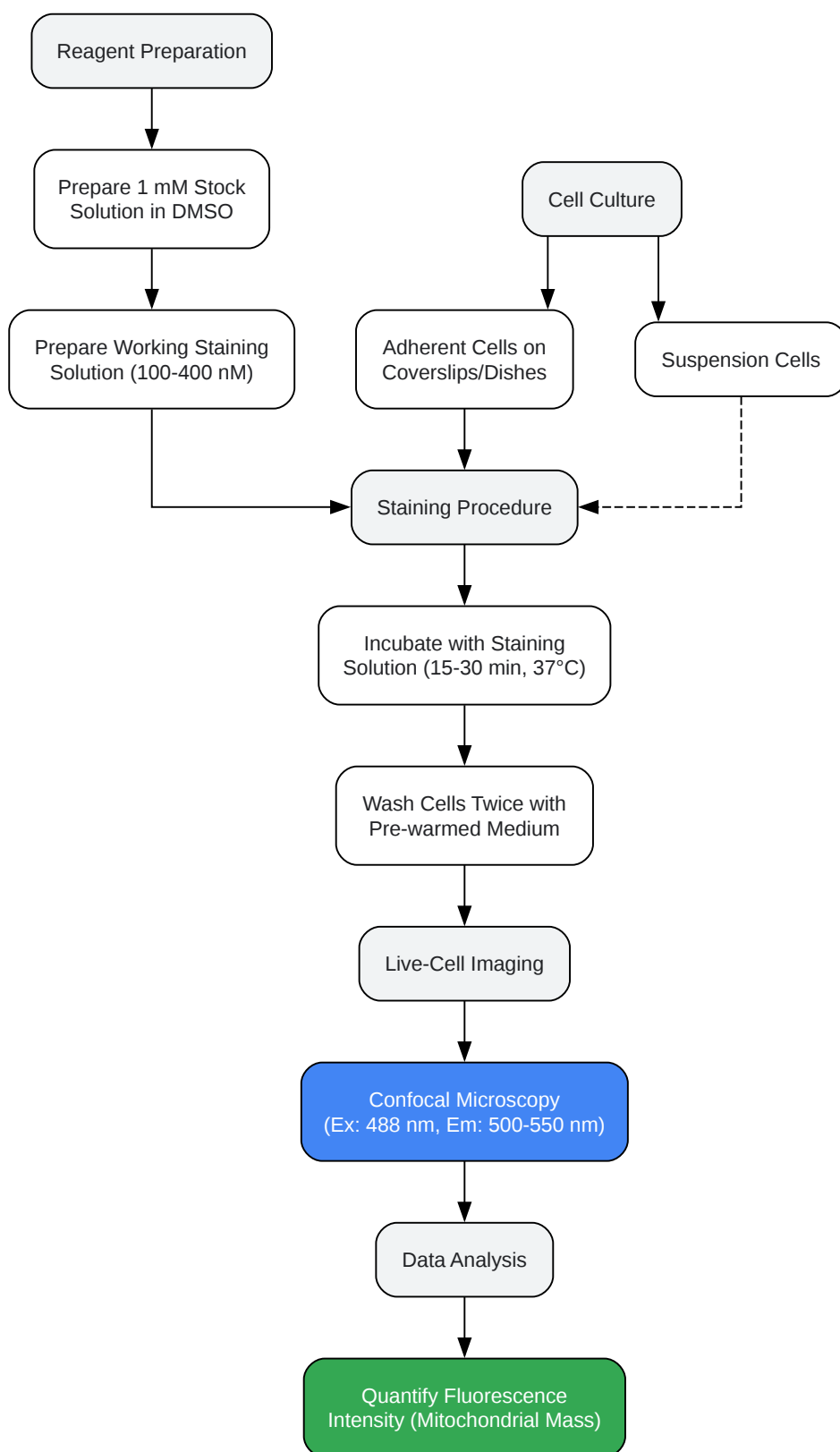
- Harvest the suspension cells by centrifugation at approximately 400 g for 3-4 minutes.[\[17\]](#)
- Discard the supernatant and resuspend the cell pellet in the pre-warmed staining solution containing **MitoTracker Green FM**.[\[10\]](#) The cell density should be approximately 1×10^6 cells/mL.[\[17\]](#)
- Incubate the cells for 15-45 minutes at 37°C.[\[17\]](#)
- After incubation, centrifuge the cells to pellet them and remove the staining solution.
- Wash the cells twice by resuspending the pellet in a pre-warmed, serum-free medium or buffer and centrifuging.[\[17\]](#)

- Resuspend the final cell pellet in fresh, pre-warmed medium (phenol red-free is recommended for imaging).[\[17\]](#)
- The cells are now ready for analysis by confocal microscopy or flow cytometry.

Data Acquisition and Analysis

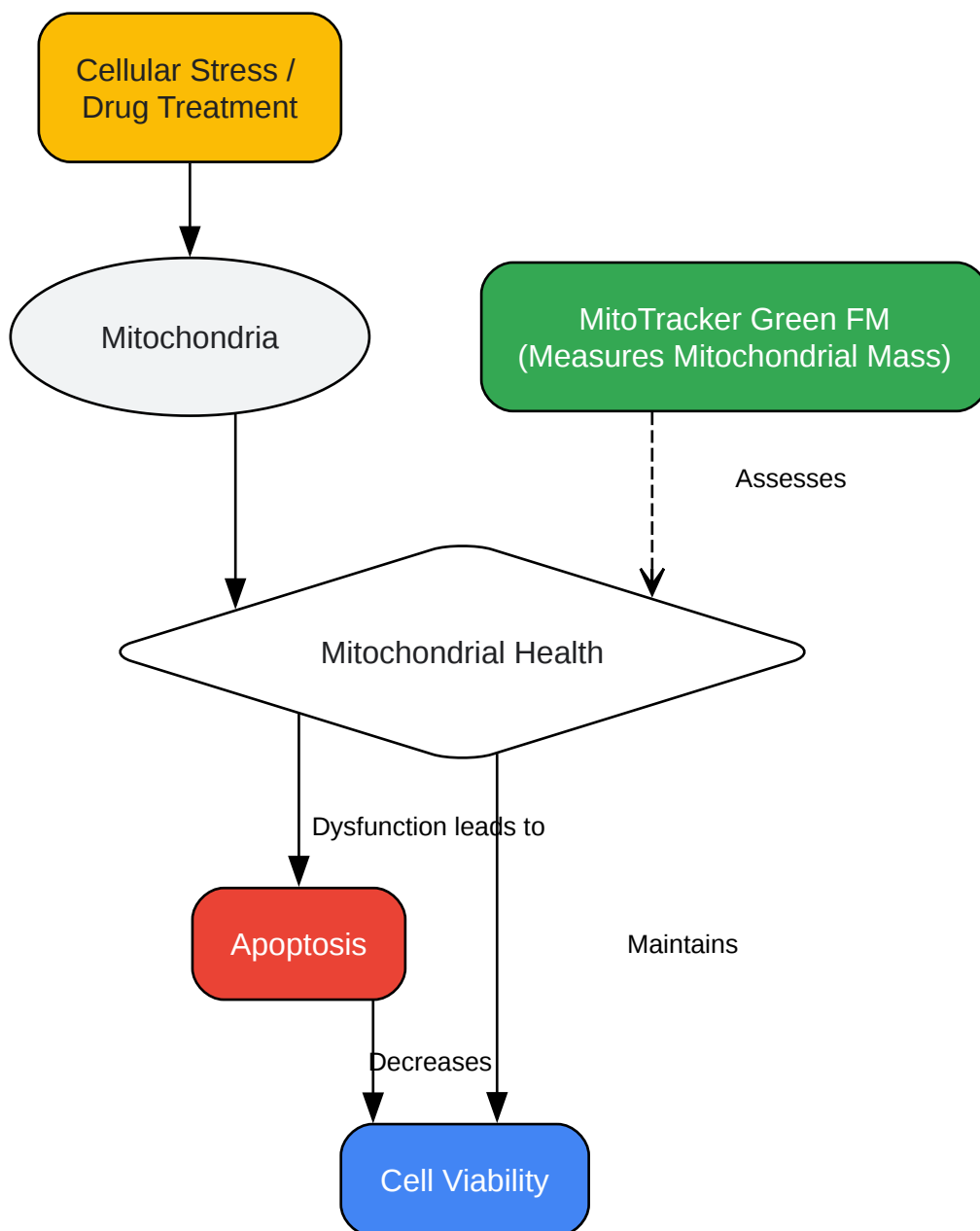
For confocal microscopy, excite the stained cells using a 488 nm laser line and collect the emission between 500 nm and 550 nm.[\[15\]](#) For quantitative analysis of mitochondrial mass, the fluorescence intensity of the **MitoTracker Green FM** signal can be measured using image analysis software such as ImageJ.[\[15\]](#) A region of interest (ROI) can be drawn around individual cells to measure the mean fluorescence intensity.

Visualizations



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Caption: Experimental workflow for staining live cells with **MitoTracker Green FM** for confocal microscopy.



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Caption: Role of mitochondrial health, assessed by **MitoTracker Green FM**, in cell viability and apoptosis.

Troubleshooting

Problem	Possible Cause	Solution
No or weak signal	- Inactive dye (improper storage).- Incorrect filter sets or laser lines.- Cell death.	- Use a fresh aliquot of the stock solution.- Ensure excitation and emission settings match the dye's spectra (Ex/Em: ~490/516 nm).- Check cell viability before and after staining.
High background fluorescence	- Working concentration of the dye is too high.- Inadequate washing.	- Titrate the dye concentration to find the optimal level for your cell type.- Ensure thorough but gentle washing after incubation. Use phenol red-free medium for imaging. [2] [9]
Non-specific staining	- Dye concentration is too high, leading to accumulation in other cellular compartments.	- Reduce the working concentration of MitoTracker Green FM.
Phototoxicity or photobleaching	- Excessive laser power.- Prolonged exposure to excitation light.	- Use the lowest possible laser power that provides a sufficient signal.- Minimize the duration of light exposure during image acquisition. [19] [20]
Signal is lost after fixation	- MitoTracker Green FM is not well-retained after aldehyde fixation.	- This is an expected characteristic of the dye. For experiments requiring fixation, consider using a fixable mitochondrial stain like MitoTracker Red CMXRos. [18]

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